7-Fluoro-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline
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Overview
Description
7-Fluoro-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Morpholine-4-carbonyl-piperidin-1-yl Group: This step involves the nucleophilic substitution reaction where the morpholine-4-carbonyl-piperidin-1-yl group is attached to the quinazoline core. This can be achieved using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
7-Fluoro-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinoaniline: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
Quinazoline Derivatives: A broad class of compounds with diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
7-Fluoro-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline is unique due to the presence of both the fluorine atom and the morpholine-4-carbonyl-piperidin-1-yl group, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C18H21FN4O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H21FN4O2/c19-14-3-4-15-16(10-14)20-12-21-17(15)23-5-1-2-13(11-23)18(24)22-6-8-25-9-7-22/h3-4,10,12-13H,1-2,5-9,11H2 |
InChI Key |
XVADLLVQOVARBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CC(=C3)F)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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